molecular formula C12H13NO3 B6164601 (3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1842525-43-2

(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B6164601
CAS RN: 1842525-43-2
M. Wt: 219.24 g/mol
InChI Key: CNBQGXOEOOVTPA-LLVKDONJSA-N
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Description

(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, also known as (3R)-AITC, is an organic compound that has been used in various scientific research applications due to its unique properties. It is a structural isomer of the commonly used compound 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, also known as AITC, and has a similar structure but with a different configuration of the two acetyl groups. (3R)-AITC has been found to have a wide range of biochemical and physiological effects, making it a useful compound for both laboratory studies and medical research.

Scientific Research Applications

(3R)-(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been used in a wide range of scientific research applications, including cancer research, drug discovery, and enzyme inhibition studies. It has been found to have anti-tumor activity in various cancer cell lines, such as human prostate cancer cells, and has been used to study the mechanisms of drug action. In addition, (3R)-(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been used to study the inhibition of enzymes involved in the metabolism of drugs and other compounds.

Mechanism of Action

The mechanism of action of (3R)-(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not fully understood, but it is believed to be related to its ability to interact with various proteins and enzymes. It is known to interact with certain proteins, such as the cytochrome P450 enzyme family, and has been found to inhibit the activity of these enzymes. In addition, (3R)-(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been found to interact with certain amino acid residues, such as tyrosine and histidine, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R)-(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are not fully understood, but it has been found to have various effects on cells and tissues. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450, and has been found to have anti-tumor activity in certain cancer cell lines. In addition, (3R)-(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been found to have anti-inflammatory, anti-oxidant, and anti-microbial effects.

Advantages and Limitations for Lab Experiments

The main advantage of using (3R)-(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in laboratory experiments is its ability to interact with various proteins and enzymes, which makes it a useful tool for studying the mechanisms of drug action and enzyme inhibition. In addition, (3R)-(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been found to have anti-tumor activity in certain cancer cell lines, making it a useful tool for cancer research. However, there are some limitations to using (3R)-(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in laboratory experiments, such as its relatively low solubility in water and its potential toxicity to cells and tissues.

Future Directions

There are a number of potential future directions for (3R)-(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid research. These include further research into its mechanism of action, its potential applications in drug discovery, and its potential use as a therapeutic agent in the treatment of various diseases. In addition, further research into its biochemical and physiological effects could help to elucidate its potential as a therapeutic agent. Finally, further research into its potential toxicity and its potential to interact with other compounds could help to identify potential safety concerns.

Synthesis Methods

The synthesis of (3R)-(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a multi-step process that involves the use of various reagents and catalysts. The first step involves the oxidation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ((3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) with a mixture of sodium hypochlorite and sodium hydroxide. This reaction produces the intermediate compound 2-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CHITC). The CHITC is then treated with acetic anhydride in the presence of a strong acid catalyst, such as sulfuric acid, to produce (3R)-(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-acetyl-1,2,3,4-tetrahydroisoquinoline", "sodium cyanide", "sodium hydroxide", "chloroacetic acid", "sodium borohydride", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 2-acetyl-1,2,3,4-tetrahydroisoquinoline to 2-cyanomethyl-1,2,3,4-tetrahydroisoquinoline using sodium cyanide and sodium hydroxide", "Step 2: Hydrolysis of 2-cyanomethyl-1,2,3,4-tetrahydroisoquinoline to 2-carboxymethyl-1,2,3,4-tetrahydroisoquinoline using hydrochloric acid and sodium bicarbonate", "Step 3: Esterification of 2-carboxymethyl-1,2,3,4-tetrahydroisoquinoline with chloroacetic acid using sodium hydroxide", "Step 4: Reduction of the ester to the alcohol using sodium borohydride", "Step 5: Acetylation of the alcohol using acetic anhydride", "Step 6: Hydrolysis of the acetyl group to form (3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using sodium hydroxide and water" ] }

CAS RN

1842525-43-2

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(3R)-2-acetyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-8(14)13-7-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16)/t11-/m1/s1

InChI Key

CNBQGXOEOOVTPA-LLVKDONJSA-N

Isomeric SMILES

CC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O

Canonical SMILES

CC(=O)N1CC2=CC=CC=C2CC1C(=O)O

Purity

95

Origin of Product

United States

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